molecular formula C15H22ClNO B1391273 N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine CAS No. 1040680-71-4

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine

Cat. No. B1391273
CAS RN: 1040680-71-4
M. Wt: 267.79 g/mol
InChI Key: KQKPXZCVEUXFKA-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is a biochemical compound used for proteomics research . It has a molecular formula of C15H22ClNO and a molecular weight of 267.8 .


Molecular Structure Analysis

The molecular structure of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine has a molecular weight of 267.8 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Analytical and Structural Applications

Analytical Methods for Arylcyclohexylamines A study detailed the analytical profiles of arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, outlining methods for their characterization and quantification in biological matrices using various techniques such as gas chromatography, nuclear magnetic resonance, and liquid chromatography-mass spectrometry (De Paoli et al., 2013).

Structural Characterization and Complex Formation N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were prepared and characterized, revealing their binuclear nature and electrochemical properties through analytical and spectroscopic methods (Dolaz et al., 2009).

Conformation and Configuration Analysis The conformations and relative configurations of various cyclohexanamines, including derivatives of N-(propan-2-yl)cyclohexanamine, were analyzed, providing insights into their structural assignments established through NMR techniques (Montalvo-González et al., 2010).

Applications in Material Science

Powder Diffraction Data for Potential Pesticides Powder diffraction data of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to 2-(4-chlorophenoxy) compounds, were characterized, providing new diffraction data and unit-cell parameters, indicating their potential as pesticides (Olszewska et al., 2009).

Crystal Structure and Herbicidal Activity The crystal structure and herbicidal activity of compounds structurally similar to N-substituted cyclohexanamines were studied, offering insights into their synthesis, crystallographic data, and effectiveness in herbicidal activity (Liu et al., 2008).

properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-12(11-17-14-5-3-2-4-6-14)18-15-9-7-13(16)8-10-15/h7-10,12,14,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPXZCVEUXFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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